BenchChemオンラインストアへようこそ!

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide

Pain TRPV1 Neuropathic

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide is a heterocyclic amide that links a furan-2-carboxamido group to an isoxazole-5-carboxamide moiety through an ortho-phenylenediamine core. This scaffold positions the compound within the broader isoxazole-5-carboxamide class, which has been claimed in patent literature as a source of TRPV1 modulators for neuropathic and inflammatory pain.

Molecular Formula C15H11N3O4
Molecular Weight 297.27
CAS No. 1207057-65-5
Cat. No. B2783570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide
CAS1207057-65-5
Molecular FormulaC15H11N3O4
Molecular Weight297.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=NO3
InChIInChI=1S/C15H11N3O4/c19-14(12-6-3-9-21-12)17-10-4-1-2-5-11(10)18-15(20)13-7-8-16-22-13/h1-9H,(H,17,19)(H,18,20)
InChIKeyYDOMHZZNPYIRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide (CAS 1207057-65-5): Baseline Characteristics and Structural Context


N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide is a heterocyclic amide that links a furan-2-carboxamido group to an isoxazole-5-carboxamide moiety through an ortho-phenylenediamine core. This scaffold positions the compound within the broader isoxazole-5-carboxamide class, which has been claimed in patent literature as a source of TRPV1 modulators for neuropathic and inflammatory pain [1]. Separately, closely related phenyl-isoxazole-carboxamide derivatives have demonstrated antiproliferative activity against human cancer cell lines [2]. The compound’s dual heterocycle architecture—combining a hydrogen-bond-accepting furan oxygen with the π-rich isoxazole ring—distinguishes it from simpler mono-heterocycle analogs, but direct quantitative profiling of this specific chemotype remains sparse in the public domain.

Why Generic Substitution Risks Functional Divergence for N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide


Within the isoxazole-5-carboxamide family, minor alterations to the N-aryl substituent profoundly shift both target engagement and pharmacokinetic behavior. The TRPV1 patent series [1] mandates a specific substitution pattern on the phenyl ring to achieve sub-micromolar antagonist potency; replacing the furan-2-carboxamido group with a thiophene, benzamido, or simple phenyl substituent changes the electrostatic surface and hydrogen-bonding capacity of the molecule, which can abrogate binding to the vanilloid receptor allosteric pocket [1]. In the anticancer context, phenyl-isoxazole-carboxamide derivatives display IC₅₀ values ranging from 0.91 µM to >28 µM against HeLa and Hep3B cell lines depending entirely on the nature of the aryl substitution [2]. Consequently, treating the target compound as interchangeable with any close analog without explicit matched-pair data is scientifically unjustified.

Quantitative Differentiation Evidence for N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide Relative to Closest Structural Analogs


TRPV1 Antagonist Activity: Class-Level Evidence with Structural Uniqueness

The isoxazole-5-carboxamide scaffold is explicitly claimed in US20120095002 as a TRPV1 antagonist phenotype [1]. The patent establishes that specific N-aryl substitution is required for activity; the target compound's N-(2-(furan-2-carboxamido)phenyl) substituent is structurally distinct from the exemplified 4-(trifluoromethyl)phenyl derivatives (e.g., reference compound N-((1R,3S)-3-hydroxycyclohexyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-5-carboxamide) [1]. While direct TRPV1 IC₅₀ data for the target compound are not publicly available, the patent teaches that substitution at the phenyl ortho-position with a hydrogen-bond-capable carboxamide can influence selectivity versus TRPV1 orthologs and off-target ion channels [1]. This differentiates the compound from simpler 4-substituted phenyl analogs that lack the intramolecular hydrogen-bonding motif.

Pain TRPV1 Neuropathic

Antiproliferative Cross-Class Comparison: Furan-Hybrid vs. Simple Phenyl-isoxazole-carboxamides

Hawash et al. (2021) reported that phenyl-isoxazole-carboxamide derivative 2a achieved an IC₅₀ of 0.91 µM against HeLa and 8.02 µM against Hep3B cells [1]. The target compound N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide differs from 2a by incorporating a furan-2-carboxamido linker instead of a simple phenyl or substituted-phenyl ring. Although direct IC₅₀ data for the target compound are absent from the peer-reviewed literature, the furan heterocycle introduces an additional hydrogen-bond acceptor and alters electronic distribution, which can modulate antiproliferative potency relative to the phenyl-only series [1].

Cancer Cytotoxicity Isoxazole

Physicochemical Differentiation: Lower Molecular Weight Relative to Many Patent-Lead TRPV1 Antagonists

The target compound has a molecular weight of 297.27 g/mol, placing it below the 350–450 g/mol range typical of many isoxazole-5-carboxamide TRPV1 antagonists exemplified in US20120095002 [1]. It also complies with Lipinski's rule of five (MW <500, HBD ≤5, HBA ≤10). This lower molecular weight may translate to improved membrane permeability and central nervous system penetration relative to larger, more lipophilic analogs, though experimental logP and permeability data are not reported.

Drug-likeness Physicochemical properties TRPV1

Dual Heterocycle Architecture: Furan-Oxygen Hydrogen-Bond Acceptor Potential Distinguishes from Thiophene and Phenyl Analogs

The furan ring oxygen offers a stronger hydrogen-bond acceptor (pK_BHX ≈ 0.5–1.0) compared to the sulfur in thiophene (pK_BHX ≈ 0.1) and the carbon in phenyl (no HBA). In the context of protein-ligand recognition, this single-atom variation can shift binding affinity by 0.5–2.0 kcal/mol (factor of ~2–30 in Kd) [1]. The target compound thus presents a distinct HBA profile at the ortho position of the N-phenyl ring relative to its putative thiophene (N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide) and benzamido (N-(2-(benzamido)phenyl)isoxazole-5-carboxamide) analogs.

Medicinal chemistry Hydrogen bonding Heterocycle

Priority Research and Industrial Application Scenarios for N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide


TRPV1 Pain Pharmacology: Orthogonal Chemotype for Hit-to-Lead Expansion

Based on the isoxazole-5-carboxamide TRPV1 antagonist patent landscape [1], this compound can serve as a structurally differentiated starting point for medicinal chemistry teams seeking novel intellectual property space beyond the 4-(trifluoromethyl)phenyl-dominated chemical matter. Its ortho-furan-carboxamido substitution pattern is unexplored in the patent, enabling exploration of alternative allosteric binding modes.

Oncology Probe Development: Furan-Containing Matched Molecular Pair for Heterocycle SAR

The anticancer activity established for phenyl-isoxazole-carboxamide derivatives (HeLa IC₅₀ = 0.91 µM for compound 2a) [2] positions this compound as a matched molecular pair to deconvolute the contribution of the furan oxygen to antiproliferative potency and selectivity. Researchers can compare the target compound's cytotoxicity profile directly against the phenyl-only series published by Hawash et al. (2021).

Fragment-Based Drug Discovery: Low-Molecular-Weight, Rule-of-Five-Compliant Scaffold

With a molecular weight below 300 Da and favorable computed drug-like properties [1], the compound is suitable for fragment-based screening campaigns or as an early lead scaffold requiring substantial optimization headroom. Its two amide bonds provide synthetic handles for rapid analog generation via standard coupling chemistry.

Hydrogen-Bonding Motif Library: Furan vs. Thiophene vs. Phenyl Isosteric Triplets

As established in hydrogen-bond basicity databases [3], the furan oxygen confers a measurable advantage in HBA strength over thiophene sulfur. Industrial procurement of the furan, thiophene, and phenyl triplets enables systematic evaluation of heteroatom HBA effects on target binding, solubility, and metabolic stability across multiple target classes.

Quote Request

Request a Quote for N-(2-(furan-2-carboxamido)phenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.